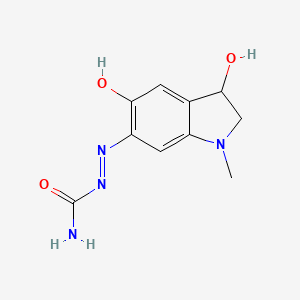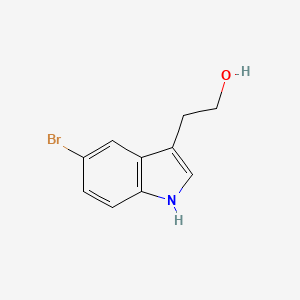![molecular formula C7H9N3O2S B1266234 N-[amino(imino)methyl]benzenesulfonamide CAS No. 4392-37-4](/img/structure/B1266234.png)
N-[amino(imino)methyl]benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[amino(imino)methyl]benzenesulfonamide derivatives has been achieved through various methods, including the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles (Żołnowska et al., 2023). Another approach involves direct N-alkylation of aminobenzenesulfonamides with alcohols, demonstrating the ability to recognize different amino groups in complex molecules (Lu et al., 2015).
Molecular Structure Analysis
X-ray crystallography has provided detailed insights into the molecular structures of these compounds. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been structurally characterized, revealing no conjugation between the aryl rings and the tetrazole group, and highlighting the disordered nature of the [(Dimethylamino)methylene]aminosulfonyl group (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical behavior of N-[amino(imino)methyl]benzenesulfonamide derivatives are influenced by their structural features. For example, the reaction of thiourea with N-alkyl- or N,N-dialkyl-N′-p-toluenesulfonyl-α-chloroacetamidines results in new and interesting 2-amino-4-(N-substituted)imino-4,5-dihydrothiazoles, indicating a versatile approach to synthesizing heterocyclic compounds (Abdelaal & Bauer, 1988).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. For instance, the crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers have been investigated, providing insights into the steric hindrances and hydrogen bonding patterns that influence their physical states and solubility (Rublova et al., 2017).
Aplicaciones Científicas De Investigación
Anticancer Activity
- Scientific Field : Medical Chemistry
- Application Summary : N-[amino(imino)methyl]benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity . These compounds have shown a high cytotoxic effect in HeLa cancer cells .
- Methods of Application : The compounds were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . The anti-proliferative effects of these compounds were associated with their ability to induce apoptosis in HeLa cells .
- Results : The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells (IC50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC50: 18–20 μM) . The compounds increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle and induced apoptosis through caspase activation in HeLa cells .
Main Group Chemistry
- Scientific Field : Inorganic Chemistry
- Application Summary : The imidazolin-2-imino group, a derivative of N-[amino(imino)methyl]benzenesulfonamide, is an excellent choice for thermodynamic stabilization of electron-deficient species .
- Methods of Application : The imidazolin-2-imino group is an N-heterocyclic imino functionality that derives from the class of compounds known as guanidines . Its steric demand can be tailored to meet the requirements for kinetic stabilization of otherwise highly reactive species .
- Results : The imidazolin-2-imino group has found widespread applications in transition-metal chemistry to furnish pincer complexes or “pogo stick” type compounds .
Antimicrobial Activity
- Scientific Field : Medical Chemistry
- Application Summary : Acridine/acridone derivatives, which can be synthesized from N-[amino(imino)methyl]benzenesulfonamide, have shown antimicrobial activity .
- Methods of Application : These derivatives are synthesized and then tested against various bacterial strains .
- Results : The specific results vary, but some acridine/acridone derivatives have shown promising results in inhibiting bacterial growth .
Alzheimer’s Disease Treatment
- Scientific Field : Neurology
- Application Summary : Certain acridine/acridone derivatives have been found to be effective as inhibitors of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is deficient in Alzheimer’s disease .
- Methods of Application : These compounds are synthesized and then tested for their ability to inhibit acetylcholinesterase .
- Results : Some acridine/acridone derivatives have shown promising results in inhibiting acetylcholinesterase, suggesting potential for use in Alzheimer’s disease treatment .
Synthesis of Novel Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : A series of novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized .
- Methods of Application : The derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .
- Results : The most promising compounds showed a high cytotoxic effect in HeLa cancer cells (IC50: 6–7 μM) and exhibited about three times less cytotoxicity against the non-tumor cell line HaCaT cells (IC50: 18–20 μM) .
Inhibitors of Acetylcholinesterase
- Scientific Field : Neurology
- Application Summary : Acridine derivatives, which can be synthesized from N-[amino(imino)methyl]benzenesulfonamide, have been found to be effective as inhibitors of acetylcholinesterase .
- Methods of Application : These compounds are synthesized and then tested for their ability to inhibit acetylcholinesterase .
- Results : Some acridine derivatives have shown promising results in inhibiting acetylcholinesterase, suggesting potential for use in Alzheimer’s disease treatment .
Safety And Hazards
Propiedades
IUPAC Name |
2-(benzenesulfonyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c8-7(9)10-13(11,12)6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSRNTJGTDYRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963144 | |
| Record name | N-Carbamimidoylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino(imino)methyl]benzenesulfonamide | |
CAS RN |
4392-37-4 | |
| Record name | N-(Aminoiminomethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Aminoiminomethyl)benzenesulphonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004392374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbamimidoylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminoiminomethyl)benzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)




